molecular formula C20H10F2O5 B057193 2',7'-Difluorofluorescein CAS No. 195136-58-4

2',7'-Difluorofluorescein

Cat. No.: B057193
CAS No.: 195136-58-4
M. Wt: 368.3 g/mol
InChI Key: FJXJIUHGLVUXQP-UHFFFAOYSA-N
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Description

2’,7’-Difluorofluorescein is a xanthene dye that is structurally similar to fluorescein but with two fluoro substituents at positions 2’ and 7’. This compound is known for its fluorescent properties and is commonly used as a fluorescent probe in various scientific applications .

Biochemical Analysis

Biochemical Properties

2’,7’-Difluorofluorescein plays a crucial role in biochemical reactions as a fluorescent probe. It interacts with reactive oxygen species, such as hydrogen peroxide, superoxide, and hydroxyl radicals. Upon interaction with these species, 2’,7’-Difluorofluorescein undergoes oxidation, resulting in a fluorescent product that can be detected and quantified using fluorescence microscopy or spectroscopy. This property makes it an essential tool for studying oxidative stress and related cellular processes. Additionally, 2’,7’-Difluorofluorescein can interact with various enzymes, including peroxidases, which catalyze its oxidation, further enhancing its utility in biochemical assays .

Cellular Effects

2’,7’-Difluorofluorescein has significant effects on various types of cells and cellular processes. It is widely used to monitor oxidative stress in cells, as its fluorescence increases in the presence of reactive oxygen species. This compound influences cell function by providing insights into the levels of oxidative stress, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased oxidative stress detected by 2’,7’-Difluorofluorescein can lead to the activation of stress response pathways, alterations in gene expression, and changes in metabolic activity .

Molecular Mechanism

The molecular mechanism of 2’,7’-Difluorofluorescein involves its oxidation by reactive oxygen species. Once inside the cell, 2’,7’-Difluorofluorescein is deacetylated by cytosolic esterases to form the non-fluorescent 2’,7’-difluorodihydrofluorescein. This intermediate is then oxidized by reactive oxygen species to produce the fluorescent 2’,7’-difluorofluorescein. This oxidation process is crucial for its function as a probe, as the fluorescence intensity correlates with the levels of reactive oxygen species, allowing for real-time monitoring of oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,7’-Difluorofluorescein can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. It is generally stable when stored in the dark at low temperatures, but prolonged exposure to light can lead to degradation and reduced fluorescence. In in vitro studies, the fluorescence signal of 2’,7’-Difluorofluorescein can be used to monitor oxidative stress over time, providing valuable information on the dynamics of cellular responses to oxidative stress .

Dosage Effects in Animal Models

The effects of 2’,7’-Difluorofluorescein vary with different dosages in animal models. At low doses, it is effective in detecting oxidative stress without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and alterations in normal cellular functions. It is essential to optimize the dosage to achieve accurate detection of oxidative stress while minimizing adverse effects. Studies have shown that the threshold for toxicity varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

2’,7’-Difluorofluorescein is involved in metabolic pathways related to oxidative stress. It interacts with enzymes such as peroxidases, which catalyze its oxidation. This interaction is crucial for its function as a fluorescent probe, as it allows for the detection of reactive oxygen species. The metabolic pathways involving 2’,7’-Difluorofluorescein are essential for understanding the cellular responses to oxidative stress and the role of reactive oxygen species in various physiological and pathological processes .

Transport and Distribution

Within cells, 2’,7’-Difluorofluorescein is transported and distributed through passive diffusion across cellular membranes. Once inside the cell, it is deacetylated by cytosolic esterases to form the non-fluorescent intermediate, which is then oxidized to the fluorescent form. The distribution of 2’,7’-Difluorofluorescein within cells is influenced by factors such as membrane permeability and the presence of reactive oxygen species. Its localization and accumulation within specific cellular compartments can provide insights into the spatial dynamics of oxidative stress .

Subcellular Localization

The subcellular localization of 2’,7’-Difluorofluorescein is primarily in the cytoplasm, where it interacts with reactive oxygen species. It can also accumulate in other cellular compartments, such as the mitochondria and the nucleus, depending on the levels of oxidative stress and the specific experimental conditions. The localization of 2’,7’-Difluorofluorescein is crucial for its function as a probe, as it allows for the detection of reactive oxygen species in different cellular compartments, providing a comprehensive view of oxidative stress within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Difluorofluorescein typically involves the fluorination of fluorescein. One common method is the reaction of fluorescein with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2’,7’-Difluorofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Difluorofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorescent derivatives that have different emission spectra and intensities. These derivatives are useful in different scientific applications .

Scientific Research Applications

2’,7’-Difluorofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,7’-Difluorofluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for detecting and quantifying various analytes in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    2’,7’-Dichlorofluorescein: Similar in structure but with chlorine substituents instead of fluorine.

    Fluorescein: The parent compound without any halogen substituents.

    2’,7’-Dibromofluorescein: Contains bromine substituents instead of fluorine

Uniqueness

2’,7’-Difluorofluorescein is unique due to its specific fluorescent properties, which are influenced by the presence of fluorine atoms. These properties make it particularly useful in applications where high sensitivity and specificity are required .

Properties

IUPAC Name

2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJIUHGLVUXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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